2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-1-amine
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Overview
Description
“2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-1-amine” is a chemical compound with a molecular weight of 183.32 g/mol. It is also known by its IUPAC name "2-methyl-N-[(3-methyl-2-thienyl)methyl]-1-propanamine" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C10H17NS/c1-8(2)6-11-7-10-9(3)4-5-12-10/h4-5,8,11H,6-7H2,1-3H3" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.Scientific Research Applications
Responsive DNA-Binding Polymers
A new water-soluble cationic polythiophene derivative, synthesized via post-polymerization functionalizations, demonstrated potential as a theranostic gene delivery vehicle due to its ability to bind DNA and form polyplexes. This suggests the compound's utility in gene therapy and diagnostic applications (Carreon et al., 2014).
Analytical and Structural Characterization
Extensive analytical and structural characterization of cathinones, including their spectroscopic studies, has been performed to understand their molecular structures better. This research contributes to the field of forensic science by aiding in the identification of cathinone derivatives, which is crucial for legal and medical investigations (Nycz et al., 2011).
Kappa-Opioid Receptor Antagonism
Research on 2-methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine revealed its high affinity as a kappa-opioid receptor (KOR) antagonist, showing potential for treating depression and addiction disorders. The compound demonstrated efficacy in preclinical models, including antidepressant-like effects and attenuation of stress-induced behaviors (Grimwood et al., 2011).
Synthetic Methodologies
Developments in synthetic methodologies for similar compounds have been reported, including an efficient and stereoselective process for preparing key intermediates for antibiotic compounds. Such advancements contribute to the pharmaceutical synthesis sector by providing efficient routes for compound preparation (Fleck et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NS/c1-8(2)6-11-7-10-9(3)4-5-12-10/h4-5,8,11H,6-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFNNRGHNQPSGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNCC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359379 |
Source
|
Record name | 2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869942-30-3 |
Source
|
Record name | 2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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